1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties, making it valuable in various synthetic applications.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps. One common route starts with the piperidine ring, which undergoes selective functionalization to introduce the trifluoromethyl group. The tert-butoxycarbonyl group is then added to protect the amine functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, often using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to the presence of both the Boc and trifluoromethyl groups. Similar compounds include:
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)piperidine-2-carboxylic acid: Lacks the Boc group.
These structural differences result in distinct chemical properties and reactivity profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZILUVCHUWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706541-29-8 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.